![molecular formula C13H23NO6 B12572232 diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate CAS No. 620960-36-3](/img/structure/B12572232.png)
diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate is a chemical compound with the molecular formula C13H23NO6 It is a derivative of malonic acid, featuring a nitro group and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 4-methyl-1-nitropentyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted monocarboxylic acid
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Hydrolysis Agents: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Decarboxylation Conditions: Heating in the presence of a suitable catalyst.
Major Products Formed
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of diethyl malonate and the corresponding carboxylic acids.
Decarboxylation: Formation of substituted monocarboxylic acids
Scientific Research Applications
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl ethoxymethylenemalonate: Another derivative of malonic acid, used in the synthesis of heterocyclic compounds
Properties
CAS No. |
620960-36-3 |
|---|---|
Molecular Formula |
C13H23NO6 |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate |
InChI |
InChI=1S/C13H23NO6/c1-5-19-12(15)11(13(16)20-6-2)10(7-9(3)4)8-14(17)18/h9-11H,5-8H2,1-4H3/t10-/m1/s1 |
InChI Key |
MGCFRTVQJFTSGV-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C([C@H](CC(C)C)C[N+](=O)[O-])C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(CC(C)C)C[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


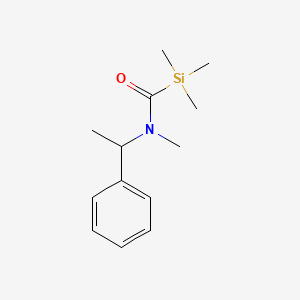
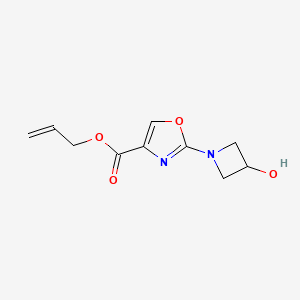

![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

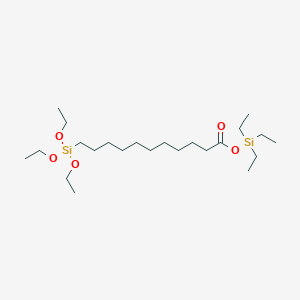
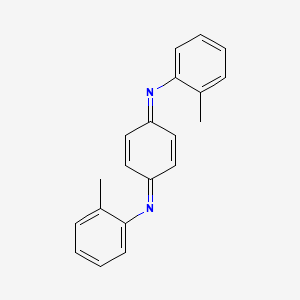

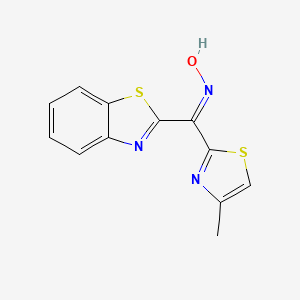
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
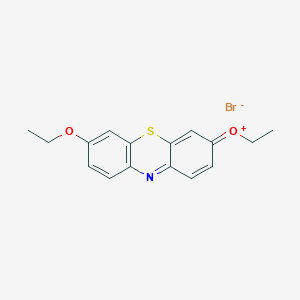
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
